N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide
Overview
Description
N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide is a useful research compound. Its molecular formula is C16H16N6O2S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The compound N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide, and its derivatives have been explored in various synthetic pathways and characterizations in scientific research. For instance, the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones involves the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under specific conditions, highlighting a facile one-pot synthesis method for such compounds (Mohebat, Raja, & Mohammadian, 2015). This approach underscores the versatility and reactivity of phenylamino-thioxomethyl groups in creating complex molecular structures.
Catalytic and Chemical Reactions
The chemical reactivity and potential catalytic applications of these compounds are also of interest. For example, N-acyl-2-phenyliminooxazolidines have been studied for their chemoselective monoacylating properties, indicating that these compounds can selectively react with primary amines in the presence of other functional groups, demonstrating a high degree of selectivity and potential for synthetic applications (Jang et al., 2005).
Metal Complexation and Coordination Chemistry
In coordination chemistry, these compounds have shown interesting behaviors in forming complexes with metals. For example, a systematic study of steric control in Pd(II) complexes with substituted diamines, including those with phenylamino-thioxomethyl groups, reveals how steric factors influence the bonding modes of thiocyanates, offering insights into the design of metal complexes with desired properties (Macdougall et al., 1982).
Photochemical and Fluorescence Studies
The photochemical behavior and fluorescence enhancement of compounds containing phenylamino groups, such as trans-4-aminostilbene derivatives, have been investigated, showing that N-phenyl substitutions lead to a more planar ground-state geometry and increased fluorescence quantum yields. These findings suggest potential applications in materials science, particularly in the development of fluorescent materials and optical sensors (Yang, Chiou, & Liau, 2002).
Green Chemistry and Sustainable Synthesis
In the realm of green chemistry, metal-free methods for synthesizing polysubstituted pyrrole derivatives have been developed, utilizing surfactants in aqueous media. This includes the use of compounds with phenylamino groups, demonstrating an environmentally friendly approach to synthesizing heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Kumar, Rāmānand, & Tadigoppula, 2017).
properties
IUPAC Name |
1-[[2-oxo-2-[2-(phenylcarbamothioyl)hydrazinyl]acetyl]amino]-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S2/c23-13(19-21-15(25)17-11-7-3-1-4-8-11)14(24)20-22-16(26)18-12-9-5-2-6-10-12/h1-10H,(H,19,23)(H,20,24)(H2,17,21,25)(H2,18,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMYDHXIMVQHMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C(=O)NNC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364303 | |
Record name | N-(((PHENYLAMINO)THIOXOMETHYL)AMINO)-N'-(((PHENYLAMINO)THIOXOMETHYL)AMINO)ETHANE-1,2-DIAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide | |
CAS RN |
33371-71-0 | |
Record name | NSC89227 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(((PHENYLAMINO)THIOXOMETHYL)AMINO)-N'-(((PHENYLAMINO)THIOXOMETHYL)AMINO)ETHANE-1,2-DIAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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